(R)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione
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Overview
Description
®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione is a heterocyclic compound that features a quinazoline core fused with a pyrrolidine ring. This compound is of interest due to its potential biological activities, including its role as a kinase inhibitor, which makes it a candidate for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione typically involves the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative is reacted with the quinazoline core.
Thionation: The final step involves the conversion of the carbonyl group in the quinazoline ring to a thione group using reagents like phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Kinase Inhibition: The compound is studied for its potential as a kinase inhibitor, which is crucial in regulating various cellular processes.
Synthetic Intermediates: It can serve as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Cancer Research: Due to its kinase inhibitory activity, it is explored for its potential in cancer therapy.
Industry
Pharmaceuticals: Used in the development of new drugs targeting specific kinases.
Biotechnology: Employed in research for developing novel therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific kinases. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby modulating various signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione: Lacks the ®-configuration, which may affect its biological activity.
3-(pyrrolidin-3-yl)-quinazoline-2(1H)-thione: Lacks the dihydro component, which may influence its reactivity and stability.
Uniqueness
®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione is unique due to its specific stereochemistry and the presence of both the pyrrolidine and thione functionalities, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C12H15N3S |
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Molecular Weight |
233.33 g/mol |
IUPAC Name |
3-[(3R)-pyrrolidin-3-yl]-1,4-dihydroquinazoline-2-thione |
InChI |
InChI=1S/C12H15N3S/c16-12-14-11-4-2-1-3-9(11)8-15(12)10-5-6-13-7-10/h1-4,10,13H,5-8H2,(H,14,16)/t10-/m1/s1 |
InChI Key |
KPJBTMBDMDVDBP-SNVBAGLBSA-N |
Isomeric SMILES |
C1CNC[C@@H]1N2CC3=CC=CC=C3NC2=S |
Canonical SMILES |
C1CNCC1N2CC3=CC=CC=C3NC2=S |
Origin of Product |
United States |
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